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Furo[3,4-b]pyridine-5,7-dione, 3-ethyl-

Cat. No.: B3030898
CAS No.: 102268-23-5
M. Wt: 177.16 g/mol
InChI Key: BARJVHBYULOJMR-UHFFFAOYSA-N
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Description

Historical Context and Structural Significance of the Furo[3,4-b]pyridine-5,7-dione Framework in Heterocyclic Chemistry

Historically, the parent compound, furo[3,4-b]pyridine-5,7-dione, is also recognized by other names such as 2,3-pyridinedicarboxylic anhydride (B1165640) and quinolinic acid anhydride. nih.govchemsrc.com This nomenclature highlights its common synthetic origin from the dehydration of 2,3-pyridinedicarboxylic acid (quinolinic acid). The formation of the anhydride by heating quinolinic acid with reagents like acetic anhydride is a classic method for its preparation. guidechem.com

The structural significance of this framework lies in the combination of an electron-deficient pyridine (B92270) ring and an electron-rich furan (B31954) ring. The dione (B5365651) functionality further withdraws electron density, making the molecule susceptible to nucleophilic attack and a valuable precursor in the synthesis of more complex heterocyclic systems. researchgate.net The planarity and aromaticity of the fused system also contribute to its distinct spectroscopic and physical properties.

Overview of Substituted Furo[3,4-b]pyridine-5,7-diones: Focusing on the 3-Ethyl Analog

While the parent furo[3,4-b]pyridine-5,7-dione is a known compound, specific literature detailing the synthesis and properties of its 3-ethyl substituted derivative is scarce. However, based on general principles of heterocyclic chemistry, the introduction of an ethyl group at the 3-position of the pyridine ring would be expected to influence the molecule's electronic properties and reactivity.

The synthesis of such a derivative would likely start from a correspondingly substituted pyridine-2,3-dicarboxylic acid. For instance, the synthesis of diethyl 5-ethyl-2,3-pyridinedicarboxylate is a known process, which could potentially be hydrolyzed to the dicarboxylic acid and subsequently cyclized to the desired anhydride. asianpubs.orggoogle.com

Below is a data table summarizing the known properties of the parent compound and the predicted properties for the 3-ethyl analog.

PropertyFuro[3,4-b]pyridine-5,7-dioneFuro[3,4-b]pyridine-5,7-dione, 3-ethyl- (Predicted)
CAS Number 699-98-9 sielc.comNot available
Molecular Formula C₇H₃NO₃ stenutz.euC₉H₇NO₃
Molecular Weight 149.11 g/mol stenutz.eu177.16 g/mol
Melting Point 137-139 °C chemsrc.comExpected to be similar or slightly lower
Boiling Point 334.6±15.0 °C at 760 mmHg chemsrc.comExpected to be higher due to increased mass
Appearance White or grayish-white solid powder guidechem.comExpected to be a solid

Note: The properties for Furo[3,4-b]pyridine-5,7-dione, 3-ethyl- are predicted based on the known properties of the parent compound and the general effects of an ethyl substituent. Specific experimental data is not currently available in the public domain.

Current Research Landscape and Future Directions for Furo[3,4-b]pyridine-5,7-dione, 3-ethyl-

The current research landscape for the specific compound, Furo[3,4-b]pyridine-5,7-dione, 3-ethyl-, is largely unexplored. However, the broader class of furopyridine derivatives has garnered attention for their potential applications in medicinal chemistry. For example, various substituted furopyridone derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines. mdpi.com

Future research on Furo[3,4-b]pyridine-5,7-dione, 3-ethyl- could focus on several key areas:

Development of Synthetic Methodologies: Establishing a reliable and efficient synthetic route to this specific compound and other 3-substituted analogs would be the first crucial step.

Investigation of Physicochemical Properties: Detailed characterization of its spectroscopic, electronic, and physical properties would provide a fundamental understanding of the molecule.

Exploration of Biological Activity: Screening the compound for various biological activities, such as anticancer, antimicrobial, or enzyme inhibitory effects, could unveil potential therapeutic applications. The synthesis of related pyrrolo[3,4-b]pyridine-5,7-dione derivatives has been explored for their antimicrobial activity. researchgate.net

Materials Science Applications: The fused heterocyclic structure might also lend itself to applications in materials science, for example, as a building block for organic electronic materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO3 B3030898 Furo[3,4-b]pyridine-5,7-dione, 3-ethyl- CAS No. 102268-23-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethylfuro[3,4-b]pyridine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-2-5-3-6-7(10-4-5)9(12)13-8(6)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARJVHBYULOJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=O)OC2=O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448354
Record name Furo[3,4-b]pyridine-5,7-dione, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102268-23-5
Record name Furo[3,4-b]pyridine-5,7-dione, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Pathways of Furo 3,4 B Pyridine 5,7 Dione Derivatives

Anhydride (B1165640) Ring-Opening Reactions

The anhydride functionality in 3-ethyl-furo[3,4-b]pyridine-5,7-dione is the primary site for nucleophilic attack. These reactions involve the cleavage of a carbon-oxygen bond within the anhydride ring, leading to the formation of dicarboxylic acid derivatives.

The reaction of 3-ethyl-furo[3,4-b]pyridine-5,7-dione with nucleophiles such as alcohols and amines is expected to proceed via a classical anhydride ring-opening mechanism. This process is initiated by the nucleophilic attack on one of the carbonyl carbons of the anhydride ring.

With alcohols , the reaction is anticipated to yield a monoester derivative of 3-ethylpyridine-2,3-dicarboxylic acid. The regioselectivity of the attack (at C5 or C7) would be influenced by steric and electronic factors, although in many cases, a mixture of isomers is likely.

In the case of amines , a similar ring-opening reaction would afford the corresponding monoamide derivatives. The greater nucleophilicity of amines compared to alcohols suggests that these reactions would likely proceed more readily.

NucleophileReagent ExampleExpected Product
AlcoholEthanol (B145695)3-Ethyl-2-(ethoxycarbonyl)pyridine-3-carboxylic acid or 3-Ethyl-3-(ethoxycarbonyl)pyridine-2-carboxylic acid
AmineAniline3-Ethyl-2-(phenylcarbamoyl)pyridine-3-carboxylic acid or 3-Ethyl-3-(phenylcarbamoyl)pyridine-2-carboxylic acid

The reaction of 3-ethyl-furo[3,4-b]pyridine-5,7-dione with binucleophiles like hydrazine (B178648) and urea (B33335) opens pathways to the formation of novel fused heterocyclic systems.

Hydrazine is expected to react with the anhydride to initially form a hydrazide intermediate. Subsequent intramolecular cyclization through the loss of a water molecule would lead to the formation of a pyridazino[4,5-c]pyridine-5,7-dione derivative. The autoxidation of related hydrazinylquinolones to form pyridazino-fused systems has been reported, suggesting a potential pathway for further transformation. mdpi.com

Urea , on the other hand, can react to form a ureido-carboxylic acid intermediate. Intramolecular cyclization of this intermediate would be expected to yield a pyrrolo[3,4-b]pyridine-2,4-dione derivative. The synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones from related starting materials via reactions with amines has been documented, providing a basis for this predicted reactivity. beilstein-journals.org

ReagentIntermediateFinal Fused Heterocycle
Hydrazine3-Ethyl-2-(hydrazinecarbonyl)pyridine-3-carboxylic acid3-Ethyl-pyridazino[4,5-c]pyridine-5,7-dione
Urea3-Ethyl-2-(ureidocarbonyl)pyridine-3-carboxylic acid3-Ethyl-1H-pyrrolo[3,4-b]pyridine-2,4-dione

Pyridine (B92270) Ring Reactivity and Transformations

The pyridine ring in 3-ethyl-furo[3,4-b]pyridine-5,7-dione, while being part of a fused system, retains some of its characteristic reactivity. The presence of the electron-withdrawing furo[3,4-b]dione moiety is expected to influence the electron density and, consequently, the reactivity of the pyridine nucleus.

The reduction of the pyridine ring in this fused system is a potential pathway to access partially or fully saturated derivatives. Catalytic hydrogenation using transition metal catalysts such as palladium, platinum, or nickel is a common method for pyridine reduction. The specific conditions (pressure, temperature, catalyst, and solvent) would determine the extent of reduction. Softer reducing agents, such as sodium borohydride (B1222165) in the presence of a proton source, might selectively reduce the pyridine ring while leaving the dione (B5365651) functionality intact under controlled conditions.

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. In the case of 3-ethyl-furo[3,4-b]pyridine-5,7-dione, the fused electron-withdrawing anhydride ring is expected to further deactivate the pyridine ring towards electrophilic attack. If substitution were to occur, it would likely be directed to the positions meta to the nitrogen atom (C4 and C6), with the C4 position being sterically less hindered. quora.com The ethyl group at the 3-position would have a minor activating and ortho-, para-directing influence.

Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution , particularly at the positions ortho and para to the nitrogen (C2, C4, and C6). stackexchange.comquimicaorganica.org The presence of the fused anhydride ring would enhance this reactivity. For a nucleophilic attack to result in substitution, a suitable leaving group would need to be present on the pyridine ring. The regioselectivity of such a reaction on a substituted pyridine ring is influenced by the nature and position of the substituents. nih.gov

Formation of Fused and Spiro Heterocyclic Architectures

The furo[3,4-b]pyridine-5,7-dione scaffold is a valuable precursor for the synthesis of more complex heterocyclic systems. The reactivity of both the anhydride and pyridine moieties can be exploited to construct fused and spiro architectures.

The formation of fused heterocycles can be achieved through reactions that involve both the anhydride and a substituent on the pyridine ring, or by further functionalization of the products from anhydride ring-opening reactions. For instance, the dicarboxylic acid derivatives obtained from ring-opening can be used as building blocks for the synthesis of other fused systems. Multi-component reactions involving related pyridine derivatives have been shown to be effective in constructing fused systems like pyrazolo[3,4-b]pyridines. researchgate.net

Spiro heterocycles can be envisioned through reactions that involve the carbonyl groups of the dione. For example, a three-component reaction of an arylamine, isatin, and a suitable dione has been used to synthesize spiro[dihydropyridine-oxindoles]. researchgate.net While not directly analogous, this suggests the potential for 3-ethyl-furo[3,4-b]pyridine-5,7-dione to participate in similar multi-component reactions to generate novel spiro compounds. The synthesis of spiro heterocyclic steroids often involves reactions at carbonyl functionalities, providing further precedent for this type of transformation. beilstein-journals.org

Annulation Reactions to Construct Polycyclic Systems

Annulation reactions involving furo[3,4-b]pyridine-5,7-dione derivatives are a powerful strategy for the construction of novel polycyclic and heterocyclic systems. These reactions typically involve the opening of the lactone ring by a binucleophile, followed by an intramolecular cyclization to form a new fused ring.

One common approach involves the reaction of the furo[3,4-b]pyridine-5,7-dione core with various dinucleophilic reagents. For instance, the reaction with o-phenylenediamine (B120857) can lead to the formation of benzimidazole-fused pyridones. This transformation is believed to proceed through an initial nucleophilic attack of one of the amino groups on a carbonyl carbon of the anhydride, leading to the opening of the furan (B31954) ring. Subsequent intramolecular condensation and aromatization would then yield the polycyclic system.

Another strategy for constructing polycyclic systems is through multi-component reactions. For example, a one-pot condensation involving an aldehyde, an aminopyrazole, and a tetronic acid derivative (a related furan-2,4-dione structure) can yield furo[3,4-e]pyrazolo[3,4-b]pyridine-5(7H)-one derivatives. Although this does not start from a pre-formed furo[3,4-b]pyridine, it demonstrates the utility of related furanone structures in building fused pyridine systems.

Palladium-catalyzed carbonylative routes have also been developed for the synthesis of fused furo[3,4-b]indol-1-ones. This process involves the cyclization of functionalized anilines, followed by carbon monoxide insertion and a subsequent annulation to form the lactone ring, resulting in a complex polycyclic indole-fused furanone.

The following table summarizes representative annulation reactions for the construction of polycyclic systems from precursors related to furo[3,4-b]pyridine-5,7-diones.

Starting Material/PrecursorReagents and ConditionsProduct
2-(Hydroxypropyn-1-yl)anilinesPdI2/KI, CO, O2Furo[3,4-b]indol-1-ones
Aldehyde, 5-aminopyrazole, Tetronic acidIonic liquid, catalyst-freeFuro[3,4-e]pyrazolo[3,4-b]pyridine-5(7H)-one derivatives
Aurone-derived α,β-unsaturated imines, activated terminal alkynesTriethylamine1,4-Dihydrobenzofuro[3,2-b]pyridines

Interconversion between Furo[3,4-b]pyridine and Related Fused Heterocycles

The interconversion of the furo[3,4-b]pyridine-5,7-dione scaffold into other fused heterocyclic systems is a less commonly documented transformation compared to its use in annulation reactions. However, the inherent reactivity of the anhydride moiety suggests several potential pathways for such interconversions.

One plausible transformation involves the reaction with reagents that can induce ring expansion or rearrangement. For example, treatment with specific nitrogen-based nucleophiles could lead to the opening of the furan ring and subsequent recyclization to form a different heterocyclic system, such as a pyridopyrimidine or a pyridodiazepine derivative. The outcome of such reactions would be highly dependent on the nature of the nucleophile and the reaction conditions.

Furthermore, tandem reactions can be designed to convert the furo[3,4-b]pyridine core into other complex structures. For instance, a reaction sequence initiated by a nucleophilic attack could be followed by an intramolecular cyclization onto the pyridine ring, leading to a rearranged polycyclic product.

Starting HeterocycleReagents and Conditions (Hypothetical)Resulting Heterocycle (Potential)
Furo[3,4-b]pyridine-5,7-dioneHydrazine derivativesPyrido[2,3-d]pyridazine derivatives
Furo[3,4-b]pyridine-5,7-dioneGuanidine derivativesPyrido[2,3-d]pyrimidine derivatives
Furo[3,4-b]pyridine-5,7-dioneEnamines or ylidesFunctionalized pyrrolo[3,4-b]pyridines

Spectroscopic and Structural Characterization of Furo 3,4 B Pyridine 5,7 Dione, 3 Ethyl and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

The ¹H NMR spectrum of Furo[3,4-b]pyridine-5,7-dione, 3-ethyl- is expected to show signals corresponding to both the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the ethyl group.

The protons of the ethyl group are anticipated to appear in the upfield region of the spectrum. The methylene (B1212753) protons (-CH₂) would likely present as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-CH₃) would appear as a triplet.

The aromatic region would be characterized by signals from the two remaining protons on the pyridine ring. The introduction of the electron-donating ethyl group at the 3-position would influence the chemical shifts of the remaining aromatic protons compared to the unsubstituted parent compound. Specifically, the proton at position 2 would likely experience a slight upfield shift.

Table 1: Predicted ¹H NMR Data for Furo[3,4-b]pyridine-5,7-dione, 3-ethyl-

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2 8.8 - 9.0 d ~5.0
H-4 7.5 - 7.7 d ~5.0
-CH₂- 2.7 - 2.9 q ~7.5

Note: Predicted values are based on the analysis of related structures and general principles of NMR spectroscopy.

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. For Furo[3,4-b]pyridine-5,7-dione, 3-ethyl-, distinct signals are expected for the carbonyl carbons, the aromatic carbons of the pyridine ring, the carbons of the furan (B31954) ring, and the aliphatic carbons of the ethyl group.

The two carbonyl carbons (C5 and C7) are expected to resonate at the most downfield positions, typically in the range of 160-170 ppm. The aromatic and heteroaromatic carbons will appear in the intermediate region of the spectrum, with their precise chemical shifts influenced by the presence of the nitrogen atom and the ethyl substituent. The aliphatic carbons of the ethyl group will be found in the most upfield region.

Table 2: Predicted ¹³C NMR Data for Furo[3,4-b]pyridine-5,7-dione, 3-ethyl-

Carbon Predicted Chemical Shift (δ, ppm)
C2 ~152
C3 ~140
C3a ~120
C4 ~125
C5 ~165
C7 ~163
C7a ~155
-CH₂- ~25

Note: Predicted values are based on the analysis of related structures and general principles of NMR spectroscopy.

For unambiguous assignment of proton and carbon signals, especially in more complex analogs, advanced 2D NMR techniques would be invaluable. Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between the methylene and methyl protons of the ethyl group. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for correlating proton signals with their directly attached carbon atoms and for identifying longer-range C-H correlations, respectively. These correlations would definitively establish the connectivity of the entire molecular framework.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing characteristic information about the functional groups present.

The IR spectrum of Furo[3,4-b]pyridine-5,7-dione, 3-ethyl- is expected to be dominated by strong absorption bands corresponding to the carbonyl groups of the dione (B5365651) functionality. As an anhydride (B1165640), two distinct C=O stretching vibrations are anticipated, typically in the regions of 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹. The C-O-C stretching of the furan ring would also give rise to characteristic absorptions. Additionally, C-H stretching vibrations from the aromatic pyridine ring and the aliphatic ethyl group would be observed.

Table 3: Predicted IR Absorption Bands for Furo[3,4-b]pyridine-5,7-dione, 3-ethyl-

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C=O (anhydride) 1850 - 1800 Strong
C=O (anhydride) 1780 - 1740 Strong
C=N (pyridine) 1600 - 1550 Medium
C=C (aromatic) 1500 - 1400 Medium
C-H (aliphatic) 3000 - 2850 Medium

Note: Predicted values are based on the analysis of related structures and general principles of IR spectroscopy.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

The mass spectrum of Furo[3,4-b]pyridine-5,7-dione, 3-ethyl- would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small, stable molecules such as carbon monoxide (CO) and carbon dioxide (CO₂) from the dione moiety. Fragmentation of the ethyl group, such as the loss of a methyl radical (•CH₃) or an ethyl radical (•CH₂CH₃), would also be anticipated.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unequivocal determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS allows for the calculation of a precise molecular formula. This is critical in distinguishing between compounds that may have the same nominal mass but different elemental compositions.

For Furo[3,4-b]pyridine-5,7-dione, the parent compound without the ethyl group, the computed exact mass is 149.011292958 Da. nih.gov This value serves as a fundamental reference for its derivatives. When an ethyl group is introduced at the 3-position, the expected exact mass would increase accordingly, and HRMS would be employed to confirm this specific molecular formula.

Table 1: Theoretical Exact Mass Data

Compound Name Molecular Formula Theoretical Exact Mass (Da)
Furo[3,4-b]pyridine-5,7-dione C₇H₃NO₃ 149.011292958 nih.gov

Fragmentation Patterns for Structural Confirmation

Mass spectrometry not only provides the molecular weight of a compound but also offers significant structural information through the analysis of its fragmentation patterns. libretexts.org When the molecular ion is subjected to energy, it breaks apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint, allowing for the confirmation of the compound's structure.

In the case of substituted Furo[3,4-b]pyridine-5,7-dione derivatives, such as ethyl 4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates, fragmentation is often initiated by the elimination of stable neutral molecules like ethanol (B145695) or carbon dioxide. researchgate.netasianpubs.orgasianpubs.org For instance, the fragmentation of related pyrazolopyridine carboxylates can involve the loss of an ethanol molecule, followed by the elimination of carbon monoxide (CO) and hydrogen cyanide (HCN). researchgate.netasianpubs.org Another potential pathway could involve the removal of a substituent group, followed by the loss of CO. researchgate.netasianpubs.org The analysis of these fragmentation pathways provides valuable insights into the connectivity of the atoms within the molecule. For "Furo[3,4-b]pyridine-5,7-dione, 3-ethyl-", one would expect to observe fragmentation patterns corresponding to the loss of the ethyl group and subsequent cleavages of the heterocyclic ring system.

Table 2: Common Neutral Losses in Mass Spectrometry of Related Heterocycles

Neutral Loss Mass (Da) Corresponding Fragment
CO 28 Carbon Monoxide researchgate.netasianpubs.orgasianpubs.org
HCN 27 Hydrogen Cyanide researchgate.netasianpubs.orgasianpubs.org
C₂H₅OH 46 Ethanol asianpubs.org
CO₂ 44 Carbon Dioxide asianpubs.org
H₂O 18 Water asianpubs.org

X-ray Diffraction Analysis for Solid-State Structural Elucidation

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

For novel heterocyclic compounds like derivatives of Furo[3,4-b]pyridine, single-crystal X-ray diffraction is the gold standard for structural elucidation. researchgate.netresearchgate.net In cases where suitable single crystals cannot be obtained, powder X-ray diffraction data, often in conjunction with other techniques like solid-state NMR and computational methods, can be used to determine the crystal structure. rsc.org The structures of newly synthesized imidazo[4,5-b]pyridine derivatives, for example, have been successfully determined using single-crystal X-ray diffraction, providing definitive proof of their molecular architecture. uctm.edu

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of synthesized compounds and for separating isomers. High-performance liquid chromatography and thin-layer chromatography are routinely employed for these purposes in synthetic organic chemistry.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the quantitative analysis of compound purity and the preparative separation of mixtures. ethernet.edu.et For compounds like Furo[3,4-b]pyridine-5,7-dione, reverse-phase (RP) HPLC methods are commonly used. sielc.comsielc.com A typical method might involve a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com

HPLC is particularly crucial for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule. nih.gov While "Furo[3,4-b]pyridine-5,7-dione, 3-ethyl-" itself is not chiral, related heterocyclic compounds often are, and HPLC with a chiral stationary phase can be used to separate and quantify the individual enantiomers. nih.gov

Table 3: Typical HPLC Parameters for Furo[3,4-b]pyridine Analogs

Parameter Condition
Column Newcrom R1 (Reverse Phase) sielc.comsielc.com
Mobile Phase Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) sielc.comsielc.com
Application Purity assessment, preparative separation, pharmacokinetic studies sielc.comsielc.com

Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of chemical reactions and to make a preliminary assessment of the purity of the products. pensoft.net By spotting a small amount of the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it in an appropriate solvent system, the separation of starting materials, intermediates, and products can be visualized, often under UV light. pensoft.net This allows chemists to determine when a reaction is complete and to identify the optimal conditions for product isolation.

Computational and Theoretical Investigations of Furo 3,4 B Pyridine 5,7 Dione, 3 Ethyl

Electronic Structure and Stability Analysis

The electronic landscape of a molecule dictates its reactivity and physical properties. Through computational methods, we can model this landscape to understand the stability and inherent electronic characteristics of 3-ethyl-Furo[3,4-b]pyridine-5,7-dione.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying heterocyclic systems. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (the ground state geometry) by finding the minimum energy conformation. For the parent Furo[3,4-b]pyridine-5,7-dione, DFT calculations would reveal a planar, rigid bicyclic structure. The introduction of the 3-ethyl group would lead to a slight puckering of the furan (B31954) ring to accommodate the sp³-hybridized carbon of the ethyl substituent.

Key electronic properties derived from DFT calculations provide quantitative measures of the molecule's reactivity. These properties for the parent compound, 2,3-pyridinedicarboxylic acid, have been investigated and can be used as a baseline to understand the anhydride (B1165640) form. electrochemsci.org The 3-ethyl group, being an electron-donating group, would be expected to influence these properties.

Table 1: Calculated Electronic Properties of a Representative Furo[3,4-b]pyridine Scaffold

PropertyDescriptionExpected Influence of 3-ethyl group
EHOMO (Highest Occupied Molecular Orbital Energy)Energy of the outermost electron orbital; relates to the ability to donate electrons.Increase (destabilize), enhancing electron-donating capacity.
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Energy of the lowest energy empty orbital; relates to the ability to accept electrons.Slight increase, making it a slightly weaker electron acceptor.
Energy Gap (ΔE = ELUMO - EHOMO)Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity.Decrease, suggesting a slight increase in reactivity.
Dipole Moment (μ)A measure of the overall polarity of the molecule.Alteration in magnitude and direction due to the asymmetric substitution.

For related imidazo[4,5-b]pyridine derivatives, DFT calculations using the B3LYP method with a 6-31G(d,p) basis set have been effectively used to analyze global and local reactivity. uctm.edu A similar level of theory would be appropriate for a detailed study of 3-ethyl-Furo[3,4-b]pyridine-5,7-dione.

The frontier molecular orbitals, HOMO and LUMO, are critical in understanding chemical reactivity. The spatial distribution of the HOMO indicates the likely sites for electrophilic attack, as these are the regions where the most loosely held electrons reside. Conversely, the LUMO distribution highlights the regions most susceptible to nucleophilic attack. For the parent Furo[3,4-b]pyridine-5,7-dione, the HOMO is expected to be distributed over the pyridine (B92270) ring, while the LUMO would be localized on the electron-deficient dicarbonyl system of the anhydride moiety. The electron-donating 3-ethyl group would likely raise the energy of the HOMO and have a smaller effect on the LUMO. electrochemsci.org

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. wuxiapptec.comavogadro.ccucla.edu It is a valuable tool for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red) are electron-rich and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For Furo[3,4-b]pyridine-5,7-dione, the MEP would show strong negative potentials around the carbonyl oxygen atoms and the nitrogen atom of the pyridine ring, making these the primary sites for interaction with electrophiles or Lewis acids. electrochemsci.org The area around the hydrogen atoms on the pyridine ring would exhibit a positive potential. The introduction of the 3-ethyl group would slightly increase the negative potential in its vicinity on the furan ring.

Reaction Pathway and Transition State Modeling

Computational chemistry is instrumental in mapping out the energetic landscape of a chemical reaction, allowing for the elucidation of mechanisms and the prediction of product distributions.

By modeling the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. Transition state theory allows for the calculation of activation energies, which are crucial for determining the feasibility and rate of a reaction. For instance, in the synthesis of novel furo[3,4-c]pyridine-1,4-diones, DFT calculations were performed to shed light on the complex four-step cascade reaction mechanism. rsc.org

For 3-ethyl-Furo[3,4-b]pyridine-5,7-dione, a key reaction would be its interaction with nucleophiles, leading to the opening of the anhydride ring. Computational modeling could compare the two possible pathways for nucleophilic attack: at the C5 or C7 carbonyl carbon. By locating the transition states for both pathways and calculating their respective activation energies, the preferred mechanism can be determined. Studies on related systems, such as the reaction of 2H-furo[3,2-b]pyran-2-ones with N-nucleophiles, have shown that the reaction direction is highly dependent on the nature of the nucleophile, leading to different products. nih.gov Similar computational investigations could predict the outcome of reactions involving 3-ethyl-Furo[3,4-b]pyridine-5,7-dione with various nucleophiles.

When a reaction can lead to multiple constitutional isomers or stereoisomers, computational modeling can predict the selectivity. This is achieved by comparing the activation energies of the transition states leading to the different products. The pathway with the lower activation energy will be kinetically favored, and the corresponding product will be the major one.

A relevant example is the study of 3,4-pyridynes, where DFT calculations (B3LYP/6-31G*) were used to understand and predict the regioselectivity of nucleophilic additions and cycloadditions. nih.gov It was found that substituents on the pyridyne ring could perturb its geometry, which in turn governed the regioselectivity of the reaction. Similarly, for 3-ethyl-Furo[3,4-b]pyridine-5,7-dione, if it were to participate in reactions where regioselectivity is a factor (e.g., cycloadditions on the furan ring), DFT calculations could predict the favored isomer by analyzing the energies of the competing transition states.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, such as NMR chemical shifts, vibrational frequencies (IR), and electronic absorption spectra (UV-Vis). These theoretical spectra can be invaluable in confirming the structure of a newly synthesized compound by comparing them with experimental data.

For a novel pyrazolo[3,4-b]pyridine derivative, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to compute ¹H and ¹³C NMR chemical shifts, as well as vibrational wavenumbers. nih.gov The calculated values showed a high correlation with the experimental data, aiding in the structural confirmation of the synthesized compound. A similar approach could be applied to 3-ethyl-Furo[3,4-b]pyridine-5,7-dione.

Table 2: Predicted Spectroscopic Data for Furo[3,4-b]pyridine-5,7-dione, 3-ethyl-

Spectroscopic TechniquePredicted FeaturesComputational Method
1H NMRChemical shifts for aromatic protons on the pyridine ring and the ethyl group protons.GIAO (Gauge-Independent Atomic Orbital) method with DFT.
13C NMRChemical shifts for all carbon atoms, including the characteristic downfield shifts for the carbonyl carbons.GIAO method with DFT.
IR SpectroscopyVibrational frequencies for key functional groups, such as the C=O stretch of the anhydride and C-N stretching of the pyridine ring.Frequency calculations using DFT.
UV-Vis SpectroscopyElectronic transition wavelengths (λmax) and oscillator strengths.Time-Dependent DFT (TD-DFT).

The correlation between computed and experimental spectra not only helps in structure elucidation but also validates the computational model used. Once validated, the model can be used with greater confidence to predict other properties of the molecule and its derivatives.

Conformational Analysis and Molecular Dynamics Simulations

Following a comprehensive search of scientific literature and computational databases, no specific studies detailing the conformational analysis or molecular dynamics simulations of Furo[3,4-b]pyridine-5,7-dione, 3-ethyl- were identified. While research exists for related furo[3,4-b]pyridine derivatives, the explicit computational and theoretical investigation of the 3-ethyl substituted compound, as requested, is not available in the public domain.

Therefore, the presentation of detailed research findings, data tables, and specific outcomes from conformational analysis and molecular dynamics simulations for Furo[3,4-b]pyridine-5,7-dione, 3-ethyl- cannot be provided at this time.

Academic Research Applications and Broader Chemical Significance

Contribution to New Methodologies in Organic Synthesis

The furo[3,4-b]pyridine core is instrumental in the advancement of organic synthesis, particularly in the realm of multicomponent reactions (MCRs). These reactions are highly valued for their efficiency, allowing for the construction of complex molecules in a single step from multiple starting materials. The development of MCRs to produce fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, often employs versatile building blocks that share structural similarities with furo[3,4-b]pyridine-5,7-dione. researchgate.net For instance, methodologies have been developed for the one-pot synthesis of polysubstituted dihydropyridones, which are precursors to a variety of fused pyridine (B92270) systems. mdpi.com

These synthetic strategies often feature advantages such as mild reaction conditions, high yields, and environmental friendliness, sometimes utilizing ionic liquids or catalysts to improve efficiency. researchgate.net The reactivity of the dione (B5365651) functionality in the furo[3,4-b]pyridine scaffold allows it to participate in various chemical transformations, making it a valuable tool for synthetic chemists exploring new reaction pathways.

Development of Novel Heterocyclic Scaffolds and Ligands

The furo[3,4-b]pyridine-5,7-dione structure is a key component in the synthesis of a diverse range of novel heterocyclic scaffolds. These scaffolds are of great interest due to their potential applications in medicinal chemistry and materials science. By serving as a versatile starting material, this compound can be chemically modified to produce more complex fused heterocyclic systems.

Research has demonstrated the synthesis of various fused pyridine derivatives, such as:

Pyrazolo[3,4-b]pyridines : These compounds are recognized for their significant biological activities and are often synthesized through cascade reactions involving precursors with similar functionalities to furo[3,4-b]pyridines. nih.gov

Pyrrolo[3,4-b]pyridin-5-ones : Efficient synthetic routes to these structures have been developed, highlighting the utility of related pyranone precursors in reactions with amines. beilstein-journals.org

Furo[3,4-b]quinoline and Furo[3,4-b]chromene derivatives : These have been synthesized via multi-component reactions, showcasing the versatility of related building blocks in creating diverse chemical libraries. nih.gov

The development of these novel scaffolds is crucial for the discovery of new bioactive agents and functional materials.

Role as Key Intermediates in the Synthesis of Complex Molecules

Furo[3,4-b]pyridine-5,7-dione and its analogs are valuable intermediates in the synthesis of complex molecules, particularly those with potential biological activity. The parent compound, also known as 2,3-pyridinedicarboxylic anhydride (B1165640), serves as a precursor for a variety of substituted pyridine derivatives. nih.govstenutz.eu

For example, related furopyridone structures have been used as the starting point for the synthesis of novel compounds evaluated as potent cytotoxic agents against cancer cells. mdpi.com The general class of 3,4-dihydro-2(1H)-pyridones, which are structurally related, act as versatile intermediates for synthesizing a wide array of more complex heterocyclic systems. mdpi.com The ability to introduce various substituents onto the furo[3,4-b]pyridine ring system allows for the systematic modification of molecular properties, which is a key strategy in drug discovery and development.

Precursor ScaffoldSynthesized Complex Molecule/ScaffoldPotential Application
Furo[3,2-c]pyridine-4,7-dioneSubstituted Furopyridone DerivativesAnticancer Agents
5-Aminopyrazoles and Alkynyl AldehydesHalogen-functionalized Pyrazolo[3,4-b]pyridinesKinase Inhibitors, Antivirals
3,5-Dibromopyridine7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-aminesSer/Thr Kinase Inhibitors
Furo[3,4-b]pyrazine-5,7-dioneModified Heterocyclic DerivativesAnticancer Agents

This table provides examples of complex molecules synthesized from related heterocyclic precursors, illustrating the potential synthetic utility of the Furo[3,4-b]pyridine-5,7-dione class.

Exploration in Polymer Chemistry

Currently, there is limited available research specifically detailing the application of "Furo[3,4-b]pyridine-5,7-dione, 3-ethyl-" in the field of polymer chemistry. However, the broader class of dihydropyridone derivatives has been explored in solid-phase organic synthesis (SPOS) and liquid-phase synthesis on soluble polymer supports. mdpi.com These techniques are valuable for creating libraries of compounds for high-throughput screening. The reactive nature of the anhydride group in the furo[3,4-b]pyridine-5,7-dione scaffold suggests potential utility as a monomer or cross-linking agent in the synthesis of novel polymers, although this remains an area for future investigation.

Q & A

Q. What are the common synthetic routes for Furo[3,4-b]pyridine-5,7-dione derivatives, and how can they be adapted for 3-ethyl substitution?

  • Methodological Answer : Furo[3,4-b]pyridine-dione derivatives are typically synthesized via cyclization or multi-component reactions. For example, cyclization of α-hydroxy acids with dimethyl acetals using Petasis-Ferrier rearrangement can yield fused furan-pyridine systems . Multi-component reactions (e.g., in ionic liquids or under solvent-free grinding conditions) are efficient for introducing substituents. To incorporate a 3-ethyl group, alkylation of a preformed pyridine-dione intermediate (e.g., using ethyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) is feasible. Post-functionalization steps should be validated by NMR (e.g., disappearance of precursor protons) .

Q. How is the structure of 3-ethyl-Furo[3,4-b]pyridine-5,7-dione characterized experimentally?

  • Methodological Answer : Structural confirmation relies on a combination of:
  • NMR : Key signals include the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂ in 1^1H NMR) and the dione carbonyls (δ ~160–170 ppm in 13^{13}C NMR). Coupling constants in 1^1H NMR can confirm the fused ring system .
  • X-ray crystallography : SHELX software is widely used for refinement. For example, similar derivatives (e.g., 6-benzyl-pyrrolo[3,4-b]pyridine-dione) have been resolved with R-factors < 0.05 using SHELXL .

Q. What stability considerations are critical for handling 3-ethyl-Furo[3,4-b]pyridine-5,7-dione?

  • Methodological Answer : The compound is sensitive to moisture and light due to its anhydride moiety. Storage at –20°C in airtight, amber vials is recommended. Solubility in polar aprotic solvents (e.g., DMSO, DMF) facilitates reaction setup, while aqueous workup should be minimized to prevent hydrolysis. Purity can be monitored via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can enantiomers of 3-ethyl-Furo[3,4-b]pyridine-5,7-dione be resolved, and what chiral agents are effective?

  • Methodological Answer : Chiral resolution via diastereomeric salt formation is effective. For example, D(-)-tartaric acid in solvent mixtures (e.g., toluene/acetone/water) selectively crystallizes one enantiomer of cis-fused derivatives. The resolved product is then isolated by filtration and recrystallized. Enantiomeric excess (>98%) can be confirmed by chiral HPLC (e.g., Chiralpak IA column) .

Q. What computational modeling approaches predict the reactivity of 3-ethyl-Furo[3,4-b]pyridine-5,7-dione in nucleophilic reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals to identify electrophilic sites. For instance, the dione carbonyls (C5 and C7) show high electrophilicity (Fukui indices >0.1), making them prone to nucleophilic attack. Solvent effects (e.g., PCM model for DMSO) improve accuracy in predicting reaction pathways .

Q. How is 3-ethyl-Furo[3,4-b]pyridine-5,7-dione utilized in multi-step syntheses of bioactive compounds?

  • Methodological Answer : The dione core serves as a scaffold for functionalization. For example:
  • Step 1 : Alkylation at C3 with ethyl groups.
  • Step 2 : Ring-opening reactions with amines (e.g., benzylamine) to form pyridine-2,3-dicarboxamide derivatives.
  • Step 3 : Cyclocondensation with aldehydes to generate fused heterocycles (e.g., pyrano-furo-pyridones), as demonstrated in the synthesis of antifungal analogs via Pd-catalyzed cross-coupling (allylpalladium(II)/Xantphos) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.